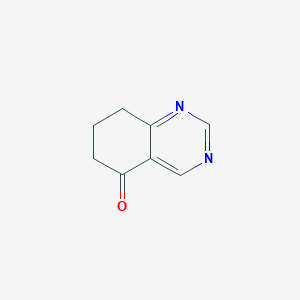

7,8-Dihydroquinazolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,8 Dihydroquinazolin 5 6h One and Its Derivatives

Classical Synthetic Routes to the 7,8-Dihydroquinazolin-5(6H)-one Core

Historically, the construction of the this compound core relied on cyclization reactions. One of the foundational methods involves the reaction of a β-enaminone, such as 3-aminocyclohex-2-enone, with suitable reagents. For instance, the cyclization reaction between methyl or ethyl propiolate and 3-aminocyclohex-2-enone has been a documented route to this heterocyclic system. google.com Another classical approach involves the intramolecular cyclization of precursors like 2-(acetoxy-(2-nitrophenyl)) methyl methacrylate (B99206) using reagents such as iron powder in acetic acid at elevated temperatures. google.com These methods, while effective in establishing the core structure, often suffer from limitations such as harsh reaction conditions, modest yields, and the generation of isomeric mixtures that require further steps for resolution. google.com

Multi-Component Reaction Strategies for Functionalized 7,8-Dihydroquinazolin-5(6H)-ones

Modern synthetic chemistry has increasingly favored multi-component reactions (MCRs) for the construction of complex molecules like 7,8-dihydroquinazolin-5(6H)-ones. mdpi.comnih.gov MCRs offer significant advantages, including operational simplicity, atom economy, reduced waste, and the ability to generate diverse molecular libraries from simple starting materials in a single step. mdpi.comnih.gov

One-pot condensation reactions are a hallmark of MCRs, allowing for the sequential formation of multiple chemical bonds without isolating intermediates. A prominent example is the three-component Biginelli-type reaction, which has been adapted for the synthesis of dihydroquinazolinones. mdpi.comresearchgate.net In a typical setup, an aromatic aldehyde, a 1,3-dicarbonyl compound like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and a urea (B33335) or thiourea (B124793) derivative are condensed together. mdpi.comresearchgate.net This reaction proceeds through a cascade of events, typically involving condensation and cyclization, to afford the desired hexahydroquinazolinone product. mdpi.com

Another innovative one-pot strategy involves the reaction of α-aminoamidines with diarylidencyclohexanones. nih.gov This method produces substituted 5,6,7,8-tetrahydroquinazolines in high yields under relatively mild conditions, such as heating in pyridine. nih.gov The mechanism is proposed to initiate with a Michael addition of the guanidine-like moiety of the α-aminoamidine to the enone system of the diarylidencyclohexanone, followed by cyclization. nih.gov

The efficiency and selectivity of multi-component syntheses of 7,8-dihydroquinazolin-5(6H)-ones are often significantly enhanced by catalysts. A wide array of catalysts, from simple acids and bases to complex organocatalysts and metal-based systems, have been employed. mdpi.comnih.govnih.gov

Organocatalysis, in particular, has provided environmentally friendly and metal-free alternatives. Catalysts such as p-toluenesulfonic acid (p-TsOH), l-proline, and triethanolamine (B1662121) (TEOA) have proven effective in promoting the cyclocondensation reactions that form the quinazolinone ring. nih.govorganic-chemistry.org For example, p-TsOH has been used to catalyze the cyclocondensation of 2-aminobenzamides with aldehydes, which, after an oxidation step, yields quinazolinones. organic-chemistry.org

Transition-metal catalysts and nanocatalysts have also been successfully applied. A magnetically recoverable zinc ferrite (B1171679) (ZnFe₂O₄) nanocatalyst has been used to synthesize 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones from aryl aldehydes, dimedone, and thiourea. mdpi.com Similarly, cobalt and manganese-based catalysts have been utilized in dehydrogenative annulation strategies to construct the quinazoline (B50416) core under mild conditions. mdpi.com

Table 1: Selected Catalyst-Mediated Syntheses of Dihydroquinazolinone Derivatives

| Catalyst | Reactants | Conditions | Yield | Reference |

| Zinc Ferrite (nanocatalyst) | Aryl aldehyde, Dimedone, Thiourea | Solvent-free, heating | Moderate to good | mdpi.com |

| l-proline (5 mol%) | Isatoic anhydride, Pyrazole substituted aldehydes, Amines | Reflux | 68-91% (after oxidation) | nih.gov |

| p-Toluenesulfonic acid | 2-Aminobenzamides, Aldehydes | THF, rt | up to 92% | organic-chemistry.org |

| Acetic Acid (10 mol%) | Isatoic anhydride, Aryl amines, Cyclic ketones | Reflux | 81-97% | nih.gov |

| Co(OAc)₂·4H₂O / t-BuOK | 2-Aminoaryl alcohols, Nitriles | tert-AmOH, 95°C, Air | up to 95% | nih.gov |

| Mn(I) complex | 2-Aminobenzyl alcohols, Primary amides | Toluene, 130°C | 58-81% | mdpi.com |

A key development in green chemistry is the use of solvent-free, or "neat," reaction conditions, which reduce environmental impact and can simplify product purification. The synthesis of this compound derivatives has been successfully achieved under such conditions. The aforementioned zinc ferrite nanocatalyst-mediated synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-hexahydroquinazolin-5-ones is a prime example, where a mixture of the aldehyde, dimedone, thiourea, and nanocatalyst is heated directly. mdpi.com This method is noted for its environmental and economic benefits, including easy recovery and reuse of the catalyst. mdpi.com Another instance involves a titanium-based catalyst, TiO₂-[bip]-NH₂⁺HSO₄⁻, which facilitates the reaction of o-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) at 120°C under solvent-free conditions to produce quinazolines. nih.gov

Synthesis of Specific this compound Derivatives

The this compound core is a versatile scaffold that allows for further functionalization, particularly through amination and substitution reactions, to generate libraries of compounds for biological screening. A notable example is the synthesis of a series of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives. nih.gov These compounds are prepared to explore their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov The synthesis allows for the introduction of various substituents on the phenylamino (B1219803) group, enabling the systematic study of structure-activity relationships. nih.gov

Furthermore, some synthetic strategies are designed to incorporate protecting groups that can be readily cleaved, opening pathways for subsequent modifications. For instance, the synthesis of tetrahydroquinazolines from α-aminoamidines can yield products with protecting groups on the C2-moiety, which can be removed to allow for further functionalization of the quinazoline ring. nih.gov

Cyclocondensation Reactions

The synthesis of the this compound scaffold and its analogs is predominantly achieved through cyclocondensation reactions. These methods often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing 1,3-cyclohexanedione (B196179) or a related six-membered ring precursor.

A prevalent strategy involves the reaction of a β-enaminone, derived from 1,3-cyclohexanedione, with a suitable nitrogen-containing reagent. For instance, the cyclocondensation of 3-aminocyclohex-2-enone with methyl propiolate has been utilized to synthesize the related 7,8-dihydro-2,5-quinoline-dione, showcasing a viable pathway for forming the bicyclic system. prepchem.com

Multi-component reactions offer an efficient and atom-economical approach to this scaffold. A one-pot, three-component reaction of an aldehyde, 1,3-cyclohexanedione (or its derivatives like dimedone), and a nitrogen source such as urea or guanidine (B92328) is a common method. For example, the synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one can be achieved through the reaction of 1,3-cyclohexanedione and guanidine acetate. chemsrc.com Similarly, the Biginelli-like condensation of dimedone, an aromatic aldehyde, and thiourea, catalyzed by a zinc ferrite nanocatalyst, yields 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones. dicp.ac.cn

Another notable cyclocondensation approach is the reaction of α-aminoamidines with diarylidencyclohexanones. This method provides substituted 5,6,7,8-tetrahydroquinazolines in good yields under mild conditions. rsc.orgnih.gov The reaction is believed to proceed via a cascade process initiated by a Michael addition of the amidine to the enone system of the diarylidencyclohexanone. rsc.org

A Chinese patent describes a method for preparing the structurally similar 7,8-dihydroquinolin-5(6H)-one derivatives. google.comchemicalbook.com This process involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione or its derivatives in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. google.comchemicalbook.com This suggests that Baylis-Hillman adducts could also be potential precursors for the synthesis of this compound derivatives.

| Reactants | Product | Key Features of the Reaction | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione, Aldehyde, Thiourea | 4-Aryl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one | Biginelli-like three-component reaction. | dicp.ac.cn |

| α-Aminoamidines, Diarylidencyclohexanones | Substituted 5,6,7,8-Tetrahydroquinazolines | Cascade reaction involving Michael addition. | rsc.orgnih.gov |

| Baylis-Hillman adduct, 1,3-Cyclohexanedione, Ammonium Acetate | 3-Substituted-2-hydroxy-7,8-dihydroquinolin-5(6H)-one | One-pot reaction with good yields. | google.comchemicalbook.com |

Derivatization at Nitrogen and Carbon Positions

The this compound core offers several sites for derivatization, including the two nitrogen atoms of the pyrimidine ring and various carbon positions.

Derivatization at Nitrogen Positions (N1 and N3): Alkylation of the nitrogen atoms in the quinazolinone ring is a common strategy to introduce structural diversity. While specific studies on the N1 and N3 alkylation of this compound are limited, research on the related quinazolin-4-one scaffold provides valuable insights. For instance, prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals leads to alkylation at the N3 position. rsc.orgbath.ac.ukresearchgate.net The source of the N3-alkyl group is the O-alkyl group of the orthoamides. rsc.orgbath.ac.ukresearchgate.net This suggests that similar orthoamide-based reagents could potentially be used for the N3-alkylation of this compound. The regioselectivity of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the quinazolinone ring. nih.gov

Derivatization at Carbon Positions: The carbon atoms at positions C2 and C4 of the pyrimidine ring, as well as the active methylene (B1212753) positions in the cyclohexanone (B45756) ring (C6, C7, and C8), are amenable to functionalization.

C2-Position: A significant body of research has focused on introducing substituents at the C2 position. A library of 36 different 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been synthesized and evaluated for biological activity. nih.gov This demonstrates the feasibility of introducing a variety of substituted amino groups at this position, likely through the cyclocondensation of a suitably substituted guanidine or by nucleophilic substitution on a 2-functionalized quinazolinone precursor.

C4-Position: Modifications at the C4-position have also been explored in related quinazolinone systems. Compounds with electron-withdrawing groups at the 4-position have shown enhanced biological potency in some studies.

C6, C7, and C8 Positions: The cyclohexanone part of the molecule contains active methylene groups that can be functionalized. For example, in the synthesis of related 7,8-dihydro-2,5-quinoline-dione, bromination occurs at the C6 position. prepchem.com Furthermore, solvent-controlled regioselective C-H alkylation of 1,2,3,4-tetrahydroquinolines at the C6 position has been reported, suggesting that direct C-H functionalization of the cyclohexanone ring in this compound might be possible. rsc.org

| Position | Type of Derivatization | Example of Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| N3 | Alkylation | Dimethylformamide di(primary-alkyl)acetals | N3-Alkyl-quinazolin-4-one | rsc.orgbath.ac.ukresearchgate.net |

| C2 | Amination | Cyclocondensation with substituted guanidines | 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one | nih.gov |

| C6 | Bromination | Bromine in chloroform | 2-Chloro-6-bromo-7,8-dihydro-5-quinolinone | prepchem.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: The regioselectivity in the synthesis of this compound and its derivatives is a critical aspect, particularly in cyclocondensation reactions where multiple isomers can potentially be formed.

In the synthesis of related 7,8-dihydrocinnolin-5(6H)-ones via a one-pot three-component reaction of arylglyoxals, 1,3-cyclohexanedione, and hydrazine (B178648) hydrate (B1144303), the regioselective formation of the 3-aryl isomer is observed. researchgate.net The proposed mechanism suggests that the selectivity is driven by the initial Knoevenagel condensation between the more electrophilic formyl group of the arylglyoxal and the enolic form of the cyclohexanedione. researchgate.net

Similarly, in the synthesis of spiro quinazolinones from alkynol ureas, a TfOH-mediated cascade reaction proceeds with exclusive regioselectivity to form spiro-furan/pyran quinazolinones. rsc.org The regiochemical outcome in the cyclization of β-enamino diketones with hydroxylamine (B1172632) hydrochloride to form isoxazoles has been shown to be controllable by varying the reaction conditions and substrate structure. researchgate.net These examples from related heterocyclic systems highlight that the choice of catalyst, solvent, and the electronic and steric properties of the reactants can significantly influence the regiochemical outcome of the cyclization.

Stereoselectivity: The synthesis of chiral this compound derivatives presents a stereochemical challenge, as stereocenters can exist in the cyclohexanone ring or on substituents. While specific studies on the stereoselective synthesis of this particular scaffold are not abundant, research on related structures provides insights into potential strategies.

An enantioselective synthesis of 2,3-dihydroquinazolinone derivatives has been achieved through an asymmetric condensation/amine addition cascade reaction catalyzed by a chiral organocatalyst, with enantiomeric excesses of up to 97%. rsc.org This demonstrates the potential of organocatalysis in controlling the stereochemistry during the formation of the pyrimidine ring.

Furthermore, biomimetic asymmetric reduction of quinazolinones using chiral and regenerable NAD(P)H models has been shown to produce chiral dihydroquinazolinones with high yields and up to 98% enantiomeric excess. dicp.ac.cn

For controlling the stereochemistry of the cyclohexanone moiety, a diastereoselective synthesis of highly substituted cyclohexanones has been reported via a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. nih.gov This approach achieves complete diastereoselectivity in most cases, suggesting that Michael addition-based strategies could be employed to control the stereocenters in the six-membered ring of this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of 7,8 Dihydroquinazolin 5 6h One

Reaction Pathways and Transformation Chemistry

The 7,8-dihydroquinazolin-5(6H)-one core is a versatile building block, amenable to a variety of chemical transformations. A primary reaction pathway involves multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation. These reactions are prized for their atom, pot, and step economy.

One notable transformation is the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones. This is achieved through a one-pot reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), various substituted aryl aldehydes, and thiourea (B124793). mdpi.com The use of a zinc ferrite (B1171679) nanocatalyst facilitates this condensation and subsequent cyclization, offering an eco-friendly and efficient route to these derivatives. mdpi.com

Another significant pathway is the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones through a one-pot, three-component reaction under metal-free conditions. acs.org This method involves the reaction of an arenediazonium salt with a nitrile to generate an N-arylnitrilium salt intermediate. This intermediate then undergoes intermolecular nucleophilic attack by an amino group, followed by intramolecular cyclization to yield the desired quinazoline (B50416) derivatives. acs.org

Furthermore, the this compound framework can be elaborated through reactions such as the Leuckart–Wallach type reaction. This metal-free cascade process, involving an imine/cyclization/reductive amination sequence, provides a high-yielding protocol for the synthesis of 3,4-dihydroquinazolinones. rsc.org Formic acid often serves as both a Brønsted acid catalyst and a reductant in these transformations. rsc.org

The versatility of the scaffold is also demonstrated in the synthesis of 5,6,7,8-tetrahydroquinazolines from α-aminoamidines and bis-benzylidene cyclohexanones. nih.gov This method is characterized by its mild reaction conditions and high yields. nih.gov Additionally, the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives has been achieved through a one-pot reaction of Baylis-Hillman adducts with 1,3-cyclohexanedione (B196179) derivatives in the presence of a base catalyst and ammonium (B1175870) acetate (B1210297). google.com

Mechanistic Elucidation of Key Reactions

The mechanisms governing the reactions of this compound and its precursors are often complex, involving a series of sequential or cascade steps. For instance, the synthesis of 3,4-dihydroquinazolines via the three-component reaction is proposed to proceed through an N-arylnitrilium salt intermediate. acs.org This electrophilic species is attacked by an amine, leading to an N,N′-diarylamidine. Subsequent intramolecular aza-Michael addition results in the formation of the 3,4-dihydroquinazoline ring system. acs.org

In the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, the reaction likely initiates with a Michael addition of dimedone to the α,β-unsaturated aldehyde formed in situ from the aldehyde and thiourea. mdpi.com This is followed by cyclodehydration to furnish the final heterocyclic product. mdpi.com

The Leuckart–Wallach type synthesis of 3,4-dihydroquinazolinones is believed to involve the formation of a cyclic N-acyl iminium ion intermediate. rsc.org This is supported by experiments where the reaction of a potential imine intermediate yielded the final product, while the corresponding amine primarily led to an N-formyl derivative. rsc.org This iminium ion is then reduced in situ by formic acid.

The regioselective synthesis of 3-aryl-7,8-dihydrocinnolin-5(6H)-ones, a related heterocyclic system, from arylglyoxals, 1,3-cyclohexanedione, and hydrazine (B178648) hydrate (B1144303) is thought to begin with a Knoevenagel condensation between the arylglyoxal and the enolic form of the cyclohexanedione. researchgate.net The resulting 1,4-dicarbonyl intermediate then undergoes dehydration with hydrazine to form the cinnoline (B1195905) ring. The selectivity for the 3-aryl isomer is attributed to the enolization of the dione (B5365651) by hydrazine, which outcompetes hydrazone formation at the other carbonyl group. researchgate.net

Multicomponent reactions for the synthesis of complex heterocyclic systems often proceed through a cascade of reactions. For example, the synthesis of functionalized 1,6-naphthyridines involves a Knoevenagel condensation, followed by a Michael-type addition, ring closure, and aromatization. nih.gov

Kinetic Studies of this compound Reactions

While detailed kinetic studies specifically on reactions of this compound are not extensively reported in the provided context, general principles of reaction kinetics can be applied to understand these transformations. The following subsections outline the expected kinetic behavior based on the reaction mechanisms.

Reaction Order and Rate Constants

For example, in the three-component synthesis of 3,4-dihydroquinazolines, if the initial formation of the N-arylnitrilium salt is the slowest step, the reaction would be first order with respect to the arenediazonium salt and the nitrile. However, if the subsequent nucleophilic attack or cyclization is rate-limiting, the kinetics would be more complex.

In the Leuckart–Wallach type reaction, if the formation of the N-acyl iminium ion is the slow step, the reaction rate would depend on the concentrations of the starting carbonyl compound and the amine. The rate constant (k) would quantify the intrinsic speed of this rate-determining step at a given temperature.

Table 1: Hypothetical Rate Data for a Leuckart–Wallach Type Reaction

| Experiment | [Starting Material] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical table to illustrate the concept of reaction order.

Activation Parameters and Transition State Analysis

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of a reaction and the structure of the transition state. These parameters can be determined by studying the temperature dependence of the reaction rate constant.

For the cyclization steps in many of the discussed syntheses, a negative entropy of activation would be expected. This is because the formation of a cyclic transition state from two or more reactant molecules leads to a decrease in the degrees of freedom and a more ordered system.

The transition state for the rate-determining step can be computationally modeled to understand the geometry and electronic structure of the species at the highest point on the reaction energy profile. For instance, in the aza-Michael addition step, the transition state would involve the partial formation of a new carbon-nitrogen bond.

Substituent Effects on Reaction Kinetics

The electronic and steric nature of substituents on the reacting molecules can significantly influence the reaction rates. This is a key aspect of structure-activity relationship studies.

In the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, electron-withdrawing groups on the aryl aldehyde would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step. Conversely, bulky substituents near the reaction center could sterically hinder the approach of the nucleophile, slowing down the reaction.

A study on the synthesis of 3,4-dihydroquinazolinones noted that for aliphatic amine substrates, a combination of acetic acid and formic acid was required, whereas for other amines, formic acid alone was sufficient. rsc.org This suggests that the basicity and nucleophilicity of the amine play a crucial role in the reaction kinetics.

Table 2: Influence of Substituents on Reaction Yields in a Dihydroquinazolinone Synthesis

| Amine Substrate | Acid System | Yield (%) |

| Benzylamine | Formic Acid | 77 |

| Aliphatic Amine | Acetic Acid/Formic Acid | High |

Data adapted from a study on Leuckart–Wallach type reactions. rsc.org

Structure Activity Relationship Sar Studies and Derivative Design for 7,8 Dihydroquinazolin 5 6h One

Rational Design Principles for Novel 7,8-Dihydroquinazolin-5(6H)-one Scaffolds

The rational design of new derivatives based on the this compound core involves several key principles aimed at enhancing biological activity and optimizing pharmacokinetic properties. These strategies often begin with a lead compound and systematically modify its structure to improve its interaction with a biological target.

One common approach is the exploration of substituents at various positions of the quinazolinone ring system. For instance, in the development of anticancer agents, placing different substituents at the 4, 6, and 7-positions of a quinazoline (B50416) system is a fundamental strategy. researchgate.net This allows for the fine-tuning of the molecule's electronic and steric properties to maximize its therapeutic effect.

Structure-based drug design is another powerful tool, particularly when the three-dimensional structure of the biological target is known. patsnap.comnih.gov Techniques like molecular docking can predict how different derivatives will bind to the active site of an enzyme or receptor, guiding the synthesis of compounds with improved affinity and selectivity. patsnap.comnih.gov This computational approach helps in visualizing the interactions between the ligand and the target, allowing for precise modifications to the scaffold. patsnap.com

Furthermore, the concept of isosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is often employed. nih.gov This can lead to improved potency, reduced toxicity, or better pharmacokinetic profiles. The design process may also involve strategies like structural simplification to reduce molecular complexity and improve drug-like properties. nih.gov

A recent study focused on 2-(phenylamino)-7,8-dihydroquinazolinone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov The rational design involved creating a library of these compounds to explore the SAR and identify potent and selective inhibitors. nih.gov

Impact of Substituent Variations on Biological Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the quinazolinone core and any associated phenyl rings. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.

For a series of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives evaluated as MAO-B inhibitors, the substitution pattern on the phenylamino (B1219803) moiety played a critical role in their inhibitory activity. nih.gov Specific substitutions led to compounds with nanomolar potency and high selectivity for MAO-B over the related MAO-A isoform. nih.gov Computational studies supported these findings, highlighting the key interactions responsible for the observed activity. nih.gov

In the context of anticancer research, modifications at various positions of the quinazoline ring have been shown to significantly impact cytotoxicity. For example, the introduction of different functional groups can influence the compound's ability to induce apoptosis or arrest the cell cycle in cancer cells.

The following table summarizes the impact of different substituents on the biological activity of this compound derivatives based on a study of MAO-B inhibitors. nih.gov

| Compound | Substituent on Phenylamino Ring | MAO-B Inhibition (Ki, nM) | Notes |

| 4 | 4-Fluoro | Potent | Identified as a promising lead compound. Also showed weak inhibition of GSK3β kinase. |

| 5 | 4-Chloro | Potent | |

| 13 | 3-Fluoro | Potent | |

| 14 | 3-Chloro | Potent |

This table is based on findings from a study on 2-(phenylamino)-7,8-dihydroquinazolinone derivatives as MAO-B inhibitors. nih.gov

Structure-Activity Landscape Analysis

A comprehensive analysis of the structure-activity landscape provides a deeper understanding of the relationships between the chemical structure of a series of compounds and their biological activity. This involves mapping the activity of numerous derivatives to identify key structural features that govern their potency and selectivity.

For the 2-(phenylamino)-7,8-dihydroquinazolinone scaffold, a robust SAR was established through the synthesis and biological evaluation of a 36-member library of derivatives. nih.gov This systematic approach allowed for the identification of key "hot spots" on the molecule where substitutions led to significant improvements in MAO-B inhibitory activity. The study revealed that small, electron-withdrawing groups at specific positions on the phenylamino ring were particularly favorable for potent inhibition. nih.gov

Computational modeling, including molecular docking simulations, complements the experimental data by providing insights into the binding modes of these inhibitors within the active site of MAO-B. nih.gov This helps to rationalize the observed SAR and guide the design of next-generation compounds with enhanced properties. The analysis of the structure-activity landscape can reveal subtle trends that may not be apparent from studying only a few compounds, thereby facilitating a more rational approach to drug design.

Lead Compound Optimization Strategies based on this compound

Once a promising lead compound, such as a this compound derivative with desirable biological activity, is identified, lead optimization strategies are employed to refine its properties into a potential drug candidate. patsnap.com This multifaceted process aims to enhance efficacy, improve selectivity, and optimize pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. patsnap.comresearchgate.net

A key strategy is to improve the compound's interaction with its biological target. patsnap.com For the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivative identified as compound 4 , further optimization could involve synthesizing new analogs with different substituents on the phenyl ring to potentially increase its binding affinity for MAO-B or to enhance its inhibitory activity against GSK3β. nih.gov

Improving selectivity is another crucial aspect of lead optimization. patsnap.com This involves modifying the structure to minimize off-target effects, which can lead to adverse side effects. patsnap.comresearchgate.net For example, if a lead compound shows activity against both MAO-B and MAO-A, structural modifications would be aimed at increasing its selectivity for MAO-B.

Pharmacokinetic properties are also a major focus of optimization. patsnap.com This can involve altering the molecule's lipophilicity or introducing metabolic "soft spots" or "hard spots" to control its metabolism and clearance from the body. The goal is to achieve a compound with a suitable half-life and bioavailability for the intended therapeutic use.

Structural simplification is a strategy that can be employed to reduce molecular weight and complexity, which can sometimes lead to improved ADMET profiles. nih.gov This involves judiciously removing non-essential parts of the molecule without compromising its biological activity. nih.gov

Ultimately, lead optimization is an iterative process of design, synthesis, and testing, with the goal of developing a safe and effective drug candidate. patsnap.com The this compound scaffold, with its demonstrated biological potential, serves as a valuable starting point for such optimization campaigns. nih.gov

Computational Chemistry and Molecular Modeling of 7,8 Dihydroquinazolin 5 6h One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of the 7,8-dihydroquinazolin-5(6H)-one core. Density Functional Theory (DFT) is a commonly employed method to investigate the molecule's geometry, electronic distribution, and spectroscopic properties.

Detailed studies on analogous structures, such as Phenyl-7,8-dihydro- sciepub.comnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one, have been performed using DFT with the B3LYP method and 6-31G* basis set. researchgate.net These calculations help determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.net Crystallographic studies on related fused-ring systems reveal details about their three-dimensional structure, such as the planarity between fused rings and the nature of intermolecular interactions like hydrogen bonds and π-stacking. researchgate.net

Table 1: Calculated Electronic Properties of a Phenyl-7,8-dihydro- sciepub.comnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one Analog Data derived from a study using DFT (B3LYP/6-31G) calculations.* researchgate.net

| Parameter | Value |

| HOMO Energy (EHOMO) | -5.35 eV |

| LUMO Energy (ELUMO) | -0.43 eV |

| HOMO-LUMO Energy Gap (Eg) | 4.92 eV |

| Ionization Potential (I) | 5.35 eV |

| Electron Affinity (A) | 0.43 eV |

| Global Hardness (η) | 2.46 eV |

| Global Electrophilicity (ω) | 1.70 eV |

Molecular Docking Simulations for Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of this compound, docking studies have identified several potential biological targets, providing a structural basis for their observed biological activities.

Key protein targets identified for this scaffold include:

Monoamine Oxidase B (MAO-B) : Derivatives of 2-(phenylamino)-7,8-dihydroquinazolinone have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Serotonin Reuptake Transporter (SERT) : A series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones were docked with SERT, revealing binding energies comparable to or greater than the reference antidepressant, escitalopram. sciepub.com

Biotin Carboxylase : The derivative 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is known to bind to this enzyme, which is a component of the acetyl-CoA carboxylase complex. drugbank.com

Other Kinases and Enzymes : The broader quinazolinone class is known to target other critical proteins, including Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting these as potential targets for this compound derivatives as well. asianpubs.orgnih.govnih.gov

Table 2: Investigated Protein Targets for this compound Derivatives

| Derivative Class | Protein Target | Research Focus |

| 2-(Phenylamino)-7,8-dihydroquinazolinones | MAO-B, GSK3β | Neurodegenerative Diseases nih.gov |

| (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones | SERT | Antidepressants sciepub.comresearchgate.net |

| 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | Biotin Carboxylase | Enzyme Inhibition drugbank.com |

| General Quinazolinones | EGFR, VEGFR-2, DHFR | Anticancer Agents asianpubs.orgnih.govnih.gov |

The interaction between a ligand and its protein target can be understood through several models, including the "lock-and-key," "induced fit," and "conformational selection" theories. nih.govnih.gov Docking studies on this compound derivatives provide insights into these mechanisms.

For SERT inhibitors, the docking results indicated that the compounds preferentially bind to the allosteric site rather than the primary substrate binding site. sciepub.com The binding is characterized by specific interactions that stabilize the ligand-protein complex. The mechanism often involves the ligand adopting a favorable conformation upon entering the binding pocket, a process that can be described by the induced-fit model, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. nih.gov

A detailed analysis of the protein's active site reveals the specific amino acid residues that form interactions with the ligand. These interactions are crucial for binding affinity and selectivity.

SERT : Docking studies showed that inhibitors based on the this compound scaffold were stacked between aromatic amino acid residues of the extracellular gate, such as Tyrosine 176 (Y176) and Phenylalanine 335 (F335). researchgate.net

EGFR : For related quinazoline (B50416) derivatives targeting EGFR, interactions include hydrogen bonds with key residues like Lysine 721 (Lys721) and hydrophobic or π-π stacking interactions with residues such as Leucine 694 (Leu694), Valine 702 (Val702), and Alanine 719 (Ala719). nih.gov

MAO-B : The potent and selective inhibition of MAO-B by 2-(phenylamino)-7,8-dihydroquinazolinone derivatives is supported by computational studies that delineate the specific interactions within the enzyme's active site that favor binding to this isoform over the MAO-A isoform. nih.gov

Table 3: Examples of Ligand-Residue Interactions for Quinazolinone Scaffolds

| Protein Target | Interacting Residues | Type of Interaction |

| SERT | Y176, F335 | Aromatic Stacking researchgate.net |

| EGFR | Lys721 | Hydrogen Bond nih.gov |

| EGFR | Leu694, Val702, Ala719, Leu820 | Hydrophobic, π-Alkyl nih.gov |

| VEGFR-2 | Lys868, Asp1046, Cys1045 | Hydrogen Bond, Hydrophobic nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes of both the ligand and the protein. researchgate.net

For quinazolinone derivatives targeting kinases like EGFR and VEGFR-2, MD simulations have been performed to validate the docking results. nih.govnih.govresearchgate.net These simulations confirm that the ligand remains stably bound within the active site through persistent hydrogen bonds and hydrophobic interactions. researchgate.net The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides quantitative measures of the complex's stability and flexibility. nih.gov

In Silico ADME Prediction and Drug-likeness Assessment

Before costly synthesis and biological testing, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov This assessment helps to filter out compounds with poor pharmacokinetic profiles.

For derivatives of this compound, in silico tools have been used extensively.

Drug-likeness : Lipinski's "Rule of Five" is a common filter used to assess drug-likeness. In a study of 66 potential SERT inhibitors, this rule was used to eliminate compounds with unfavorable properties (e.g., high molecular weight, poor lipophilicity). sciepub.com

ADME Prediction : Online programs like preADMET are used to predict specific pharmacokinetic properties. sciepub.com For potential antidepressant compounds derived from this compound, properties such as blood-brain barrier (BBB) penetration and P-glycoprotein inhibition were critical criteria for selection. sciepub.com Similarly, studies on MAO-B inhibitors confirmed that the lead compounds possessed physicochemical parameters indicative of good drug-likeness. nih.gov

Table 4: Key In Silico ADME and Drug-Likeness Parameters

| Parameter | Description | Importance in Drug Design |

| Lipinski's Rule of Five | A set of rules based on Molecular Weight, LogP, H-bond donors, and H-bond acceptors. | Predicts oral bioavailability. sciepub.com |

| BBB Penetration | Prediction of a compound's ability to cross the blood-brain barrier. | Essential for CNS-acting drugs. sciepub.com |

| P-glycoprotein (P-gp) Inhibition | Prediction of interaction with the P-gp efflux pump. | Affects drug distribution and resistance. sciepub.com |

| CYP450 Metabolism | Prediction of metabolism by cytochrome P450 enzymes. | Indicates potential for drug-drug interactions and metabolic stability. sciepub.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For the broader class of quinazoline derivatives, QSAR models have been successfully developed to design inhibitors against targets like EGFR. nih.gov These models are built using datasets of compounds with known inhibitory concentrations (IC50). By training a model on a set of quinazoline inhibitors, researchers have achieved high correlation between the predicted and experimentally determined activities. nih.gov Such models are invaluable for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent inhibitors by identifying the structural features that positively or negatively contribute to their biological effect. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 7,8 Dihydroquinazolin 5 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms within the 7,8-dihydroquinazolin-5(6H)-one structure can be determined.

For the related compound, 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one, recent studies have provided detailed NMR data which can be used to infer the spectral characteristics of the parent compound. nih.gov The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide the fundamental information for structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | ~8.0 - 8.5 (s) | ~155 - 160 | Chemical shift is sensitive to substitution. |

| C4 | ~7.5 - 8.0 (s) | ~150 - 155 | |

| C6 | 2.5 - 3.0 (t) | ~35 - 40 | Triplet due to coupling with H7. |

| C7 | 2.0 - 2.5 (m) | ~20 - 25 | Multiplet due to coupling with H6 and H8. |

| C8 | 2.8 - 3.3 (t) | ~40 - 45 | Triplet due to coupling with H7. |

| C8a | - | ~125 - 130 | Quaternary carbon, no attached proton. |

| C4a | - | ~135 - 140 | Quaternary carbon, no attached proton. |

| C5 | - | ~195 - 200 | Carbonyl carbon, characteristic downfield shift. |

Note: These are approximate chemical shift ranges and can vary based on solvent and substitution.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C6, C7, and C8, confirming the connectivity of the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the protons on C6 and C8 to the carbonyl carbon at C5 would confirm the placement of the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption in the range of 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated ketone. The C=N stretching vibration of the quinazoline (B50416) ring would likely appear in the 1600-1650 cm⁻¹ region. The N-H stretching vibrations, if a proton is present on one of the nitrogen atoms, would be observed as a broader band in the 3200-3500 cm⁻¹ region. C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would be found just below and above 3000 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C and C=N vibrations of the heterocyclic ring system.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O | Stretch | 1680 - 1720 | Medium |

| C=N | Stretch | 1600 - 1650 | Strong |

| N-H | Stretch | 3200 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

Conformational Analysis via Vibrational Spectroscopy

Subtle shifts in the vibrational frequencies can provide information about the conformational state of the molecule. For example, the exact position of the C=O stretching band can be influenced by the degree of conjugation and the conformation of the six-membered dihydro ring. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a deeper understanding of the molecule's preferred conformation in the solid state or in solution can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The molecular weight of this compound (C₈H₈N₂O) is 148.16 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 148.

The fragmentation of the molecular ion would provide valuable structural information. Plausible fragmentation pathways could include:

Loss of CO: A characteristic fragmentation for cyclic ketones, leading to a fragment ion at m/z = 120.

Retro-Diels-Alder (RDA) reaction: The dihydro-ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄) and a fragment at m/z = 120.

Loss of HCN: Fragmentation of the pyrimidine (B1678525) ring could lead to the loss of hydrogen cyanide, resulting in a fragment at m/z = 121.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₈H₈N₂O. For instance, the calculated exact mass of this compound is 148.0637. An experimental HRMS measurement that matches this value would provide strong evidence for the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores: a carbonyl group (C=O), an imine (C=N), and a carbon-carbon double bond (C=C) conjugated within the heterocyclic system. It also possesses non-bonding electrons (n) on the nitrogen and oxygen atoms.

Consequently, the UV-Vis spectrum of this compound is expected to display absorptions corresponding to two primary types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These lower-intensity absorptions result from the excitation of a non-bonding electron (from nitrogen or oxygen) into a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption bands.

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |

|---|---|---|---|---|

| BG1189 | 209 | 224 | 318 | Water |

| BG1190 | 207 | 224 | 314 | Water |

Based on this data, this compound is predicted to have strong absorptions in the 200-230 nm range corresponding to π → π* transitions of the conjugated system and weaker n → π* transitions at longer wavelengths, likely above 300 nm. The exact position and intensity of these bands are sensitive to solvent polarity; polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a specific crystal structure for the parent this compound. However, the crystallographic data of several structurally similar quinazolinone derivatives have been reported, offering a model for the expected solid-state characteristics. Key features often observed in the crystal structures of related compounds include the formation of hydrogen-bonded dimers and extensive π-π stacking interactions.

For example, the crystal structure of 7-Nitroquinazolin-4(3H)-one reveals that intermolecular N—H···O hydrogen bonds link molecules into centrosymmetric dimers. scite.ai These dimers are further connected through weaker C—H···O and C—H···N interactions, forming a complex three-dimensional network. scite.ai Similarly, 6-nitroquinazolin-4(3H)-one also forms hydrogen-bonded dimers via N—H⋯O interactions, which are then linked into layered structures. elsevierpure.com

The crystallographic data for 5,6,7,8-Tetrahydro- luc.edumanchester.ac.uknih.govtriazolo[5,1-b]quinazolin-9(4H)-one, which shares the saturated six-membered ring, provides further insight. Its structure is characterized by a layered arrangement formed by N—H⋯N and C—H⋯O hydrogen bonds, supplemented by slipped π-stacking interactions. nih.gov

Based on these analogues, it is highly probable that this compound would crystallize to form planar, hydrogen-bonded dimers through its N-H and C=O groups. The cyclohexenone ring would likely adopt a half-chair conformation to minimize steric strain.

| Parameter | 7-Nitroquinazolin-4(3H)-one scite.ai | 5,6,7,8-Tetrahydro- luc.edumanchester.ac.uknih.govtriazolo[5,1-b]quinazolin-9(4H)-one nih.gov |

|---|---|---|

| Formula | C8H5N3O3 | C9H10N4O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/n | P2/c |

| a (Å) | 5.1063 (10) | 15.2536 (12) |

| b (Å) | 11.206 (2) | 7.7781 (5) |

| c (Å) | 13.528 (3) | 7.9575 (6) |

| β (°) | 99.19 (3) | 100.281 (3) |

| Volume (Å3) | 764.1 (3) | 929.13 (12) |

| Key Intermolecular Interactions | N—H···O hydrogen bonds (dimers), C—H···O, π-π stacking | N—H···N and C—H⋯O hydrogen bonds, slipped π-stacking |

Advanced Data Analysis Techniques in Spectroscopy (e.g., Chemometrics, Deconvolution)

The spectroscopic analysis of complex molecules like this compound often yields spectra with overlapping signals, which can be challenging to interpret. Advanced data analysis techniques, including chemometrics and spectral deconvolution, are essential for extracting detailed information from such data.

Spectral Deconvolution: The UV-Vis spectrum of a compound with multiple chromophores consists of several overlapping absorption bands. Deconvolution is a computational method used to resolve these composite spectra into their individual constituent bands (e.g., specific n→π* and π→π* transitions). luc.edunih.gov The process typically involves fitting the experimental spectrum with a series of mathematical functions, most commonly Gaussian or Lorentzian functions, where each function represents a single electronic transition. luc.eduresearchgate.net This allows for the determination of the precise peak position (λmax), intensity, and bandwidth of each underlying transition, providing a more accurate and quantitative understanding of the molecule's electronic structure. nih.gov

Chemometrics: Chemometrics employs multivariate statistics to analyze complex chemical data. frontiersin.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are invaluable for handling large spectroscopic datasets. frontiersin.orgnih.gov For instance, if a series of this compound derivatives are synthesized, PCA can be used to identify patterns and correlations between structural modifications and the resulting changes in their spectra.

Furthermore, when analyzing mixtures containing quinazolinones, chemometric models can be developed for quantitative analysis. Methods like PLS and Artificial Neural Networks (ANN), often enhanced by variable selection techniques such as Genetic Algorithms (GA), can resolve highly overlapped spectra from multiple components simultaneously, allowing for their quantification without the need for physical separation. nih.gov

Computational Chemistry: In conjunction with experimental spectroscopy, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict and interpret spectroscopic data. These calculations can model the electronic structure and predict the energies and intensities of electronic transitions, aiding in the definitive assignment of bands observed in the experimental UV-Vis spectrum. nih.gov This synergy between experimental measurement and theoretical calculation provides a robust framework for the structural elucidation of complex molecules.

Biological Activity and Pharmacological Relevance of 7,8 Dihydroquinazolin 5 6h One Derivatives in Vitro and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of the 7,8-dihydroquinazolin-5(6H)-one core structure have been synthesized and evaluated for their ability to inhibit various enzymes, demonstrating a range of activities from neurotransmitter modulation to potential anticancer effects.

The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. A synthesized library of 36 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was assessed for their ability to inhibit human MAO enzymes. nih.govmedchemexpress.com Several compounds within this series were identified as potent and selective inhibitors of MAO-B, with inhibitory constants (Ki) in the nanomolar range. nih.govmedchemexpress.com For selected potent MAO-B inhibitors, further studies confirmed their activity in whole-cell assays. nih.gov

Another study focused on a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides. nih.gov Within this series, compounds with a (4-hydroxy-3-methoxybenzylidene) substitution showed submicromolar inhibition of both MAO-A and MAO-B. nih.gov Specifically, compound 5d was a potent inhibitor with an IC50 value of 0.25 µM for MAO-A, demonstrating a threefold selectivity for this isoform. nih.gov Compound 5h exhibited inhibitory activity against both MAO-A (IC50 = 0.31 µM) and MAO-B (IC50 = 0.44 µM). nih.gov

| Compound Series | Specific Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Selectivity | Source |

|---|---|---|---|---|---|

| 2-(Phenylamino)-7,8-dihydroquinazolinones | Multiple derivatives | MAO-B | Nanomolar range (Ki) | Selective for MAO-B | nih.govmedchemexpress.com |

| N'-substituted benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides | 5d | MAO-A | 0.25 µM (IC50) | 3-fold for MAO-A | nih.gov |

| 5h | MAO-A | 0.31 µM (IC50) | Non-selective | nih.gov | |

| MAO-B | 0.44 µM (IC50) | nih.gov |

Glycogen (B147801) synthase kinase 3 beta (GSK3β) is another enzyme implicated in the pathology of neurodegenerative diseases. In a study of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives, which were primarily assessed as MAO-B inhibitors, some compounds were also evaluated for their effects on GSK3β. nih.gov One particular compound, identified as compound 4 , demonstrated a weak inhibitory effect on GSK3β kinase, suggesting a potential for multi-target activity. nih.gov This finding positions the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as a promising starting point for developing drugs that can modulate multiple pathways involved in neurodegeneration. nih.govresearchgate.net

Cholinesterase inhibitors are used in the management of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. mdpi.combg.ac.rs A series of 3,4-dihydroquinazoline derivatives were evaluated for their in vitro inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The study found that while most compounds showed weak activity against AChE, they were potent inhibitors of BChE. nih.gov

Compounds 8b and 8d were the most active against BChE, with IC50 values of 45 nM and 62 nM, respectively. nih.gov These compounds also demonstrated high selectivity for BChE over AChE, with affinity ratios of 146-fold for 8b and 161-fold for 8d . nih.gov Kinetic and molecular docking studies suggested that these compounds act as non-competitive or mixed-type inhibitors, binding to both the catalytic anionic site and the peripheral anionic site of the BChE enzyme. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity (Fold for BChE over AChE) | Source |

|---|---|---|---|---|

| 8b | AChE | Weak Inhibition | 146 | nih.gov |

| BChE | 45 nM | nih.gov | ||

| 8d | AChE | Weak Inhibition | 161 | nih.gov |

| BChE | 62 nM | nih.gov |

The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. A series of quinazolinone hydrazide triazole derivatives were designed and synthesized as potential inhibitors of the MET (c-MET) receptor tyrosine kinase. nih.govfrontiersin.org Compound CM9 , which features a p-bromo benzyl group, was found to inhibit MET kinase activity with 37.1% to 66.3% inhibition at concentrations of 10–50 μM. nih.govfrontiersin.org It also showed a significant antiproliferative effect against lung cancer cells with MET amplification (EBC-1 cell line), exhibiting an IC50 value of 8.6 μM. nih.govfrontiersin.org

Further screening of compound CM9 against a panel of 18 protein kinases revealed its multi-targeted nature. nih.govfrontiersin.org It inhibited several other kinases by more than 50% at a concentration of 25 μM, including ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3). nih.govfrontiersin.org The IC50 value for the inhibition of FLT4 (VEGFR3) was determined to be 5.01 µM. frontiersin.org

| Target Kinase | Inhibitory Activity | Source |

|---|---|---|

| MET (c-MET) | 37.1–66.3% inhibition at 10–50 µM | nih.govfrontiersin.org |

| EBC-1 Cell Line (MET amplified) | 8.6 µM (IC50) | nih.govfrontiersin.org |

| ALK | >50% inhibition at 25 µM (51%) | nih.govfrontiersin.org |

| AXL | >50% inhibition at 25 µM (65%) | nih.govfrontiersin.org |

| FGFR1 | >50% inhibition at 25 µM (66%) | nih.govfrontiersin.org |

| FLT1 (VEGFR1) | >50% inhibition at 25 µM (82%) | nih.govfrontiersin.org |

| FLT4 (VEGFR3) | 5.01 µM (IC50) | frontiersin.org |

PARP-1 is a crucial enzyme in the repair of single-stranded DNA breaks, and its inhibition is a validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. rsc.orgnih.gov A series of quinazolinone-based derivatives were synthesized as potential PARP-1 inhibitors, using the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved drug Olaparib. rsc.orgrsc.org Many of the synthesized compounds showed significant inhibitory activity against PARP-1. rsc.org Notably, compound 12c displayed an IC50 of 30.38 nM, which is comparable to that of Olaparib (IC50 = 27.89 nM). rsc.orgrsc.org

In another study, novel 4-Hydroxyquinazoline derivatives were designed to be effective in cancer cells resistant to primary PARP inhibitors. nih.gov Compound B1 from this series exhibited potent PARP-1 inhibition with an IC50 value of 63.81 ± 2.12 nM. nih.gov

| Compound Series | Specific Compound | Inhibitory Activity (IC50) | Reference Compound (Olaparib) | Source |

|---|---|---|---|---|

| Quinazolinone-based derivatives | 12c | 30.38 nM | 27.89 nM | rsc.orgrsc.org |

| 4-Hydroxyquinazoline derivatives | B1 | 63.81 ± 2.12 nM | Not specified in study | nih.gov |

Antimicrobial Activity Investigations (In Vitro)

The quinazolinone core is also present in compounds with significant antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. nih.goveco-vector.com

A series of dihydroquinazolinone analogs (4a-f) were evaluated for their antimicrobial activity. researchgate.net Compounds 4d and 4e showed the highest activity against the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. researchgate.net Furthermore, compound 4d had a minimum inhibitory concentration (MIC) of 0.25 mg/mL against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net The tested compounds also demonstrated moderate antifungal activity against Candida albicans. researchgate.net

Another study investigated the antimicrobial properties of 5,6,7,8-tetrahydro- nih.govrsc.orgsemanticscholar.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ). nih.gov This compound showed strong inhibitory effects against the Gram-negative bacteria Proteus mirabilis (MIC = 1.875 mg/mL) and Escherichia coli (MIC = 3.75 mg/mL). nih.gov In antifungal testing, THTQ was a good inhibitor of Aspergillus niger with an MIC of 15 mg/mL and showed moderate activity against Candida albicans (MIC = 7.5 mg/mL) and Aspergillus flavus (MIC = 15 mg/mL). nih.gov

| Compound | Microorganism | Type | Activity (MIC or Concentration) | Source |

|---|---|---|---|---|

| 4d | Bacillus subtilis | Gram-positive Bacteria | 0.25 mg/mL (MIC) | researchgate.net |

| 4d | Lactobacillus rhamnosus | Gram-positive Bacteria | 0.25 mg/mL (MIC) | researchgate.net |

| 4d, 4e | Pseudomonas aeruginosa | Gram-negative Bacteria | Highest activity at 0.25 mg/mL | researchgate.net |

| 4a-f series | Candida albicans | Fungus | Moderate activity | researchgate.net |

| THTQ | Proteus mirabilis | Gram-negative Bacteria | 1.875 mg/mL (MIC) | nih.gov |

| Escherichia coli | Gram-negative Bacteria | 3.75 mg/mL (MIC) | nih.gov | |

| Candida albicans | Fungus | 7.5 mg/mL (MIC) | nih.gov | |

| Aspergillus niger | Fungus | 15 mg/mL (MIC) | nih.gov |

Antibacterial Efficacy

Derivatives of the quinazolinone scaffold have demonstrated significant potential as antibacterial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. eco-vector.com A series of dihydroquinazolinone analogs (4a-f) were synthesized and assessed for their antimicrobial properties. Within this series, compounds 4d and 4e showed the highest activity against Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. researchgate.net Furthermore, compound 4d displayed a minimum inhibitory concentration (MIC) of 0.25 mg/mL against Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net

In another study, 5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) was shown to inhibit the growth of several tested bacteria. It was most effective against Proteus mirabilis, with a MIC of 1.875 mg/mL, and Escherichia coli, with a MIC of 3.75 mg/mL. nih.gov The efficacy of these compounds is partly attributed to their hydrophobic nature, which may facilitate passage across bacterial membranes. nih.gov

Additionally, a series of arylidene-based quinazolin-4(3H)-one motifs were developed and screened for their antimicrobial properties. Among these, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) was identified as the most potent antibacterial agent, with a MIC value of 1.95 μg/mL. frontiersin.org Other research has highlighted the ability of specific quinazolinone derivatives to inhibit the growth of Staphylococcus aureus. For instance, compounds VMA-17-04, VMA-13-05, and VMA-17-01 were able to prevent colony growth at concentration ranges of 128–16 μg/ml, 128–64 μg/ml, and 128–32 μg/ml, respectively. eco-vector.com

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| Dihydroquinazolinone analogs (4d, 4e) | P. aeruginosa, B. subtilis, L. rhamnosus | Highest activity against P. aeruginosa (0.25 mg/mL); MIC of 0.25 mg/mL for 4d against B. subtilis and L. rhamnosus. | researchgate.net |

| THTQ | P. mirabilis, E. coli | Strongest inhibitory effects with MICs of 1.875 mg/mL and 3.75 mg/mL, respectively. | nih.gov |

| Compound 3m | Various Bacteria | Emerged as the most active antibacterial agent with a MIC of 1.95 μg/mL. | frontiersin.org |

| VMA-17-04, VMA-13-05, VMA-17-01 | S. aureus | Inhibited colony growth at concentrations of 128–16 μg/ml, 128–64 μg/ml, and 128–32 μg/ml, respectively. | eco-vector.com |

Antifungal Efficacy

The this compound framework and its analogs have been explored for their effectiveness against various fungal pathogens. A study involving 36 novel derivatives with a 5,6,7,8-tetrahydroquinazolin structure revealed significant antifungal properties against five plant pathogenic fungi. nih.gov Notably, compound 4r demonstrated superior efficacy against Rhizoctonia solani, with an EC₅₀ value of 0.33 μg/mL, which was more potent than the positive control (0.78 μg/mL). nih.gov

Other dihydroquinazolinone derivatives have shown moderate antifungal activity against Candida albicans. researchgate.net The compound 5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) proved to be a good inhibitor of Aspergillus niger, with a MIC of 15 mg/mL, comparable to the standard drug fluconazole. It also showed moderate activity against Candida albicans (MIC 7.5 mg/mL) and Aspergillus flavus (MIC 15 mg/mL). nih.gov

Another derivative, 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid, exhibited antifungal efficacy against C. albicans. logos-science.com This compound was particularly effective against a strain of Candida glabrata that was resistant to other antifungal agents, showing sensitivity at a low concentration of 2 mg/L. logos-science.com

Table 2: In Vitro Antifungal Activity of this compound Derivatives

| Compound/Derivative | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Compound 4r | R. solani | Excellent efficacy with an EC₅₀ value of 0.33 μg/mL. | nih.gov |

| THTQ | A. niger, C. albicans, A. flavus | Good inhibition against A. niger (MIC 15 mg/mL); moderate against others. | nih.gov |

| 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid | C. albicans, C. glabrata | Efficacy against C. albicans; pronounced sensitivity in a resistant C. glabrata strain at 2 mg/L. | logos-science.com |

| Dihydroquinazolinone analogs | C. albicans | Demonstrated moderate antifungal activities. | researchgate.net |

Antiviral Efficacy

The quinazolinone scaffold has been identified as a promising source of antiviral agents. A phenotypic screening led to the discovery of 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) replication. nih.gov Further synthesis and testing of analogs showed that compounds 22, 27, and 47 exhibited broad and potent activities against both ZIKV and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. Compound 27 was particularly effective, inhibiting ZIKV replication by over 99.9% at a concentration of 10 μM. nih.gov

The antiviral activity of quinazolines is not limited to flaviviruses. Certain 4-substituted quinazolines have shown activity against other viruses. For example, 2-Sulfanylquinazolines 26a and 26b, which contain a chalcone fragment, demonstrated activity against the tobacco mosaic virus with EC₅₀ values of 156.4 and 138.1 μg/ml, respectively, surpassing the efficacy of the reference drug ribavirin. nih.gov Additionally, some quinoline derivatives have been identified as promising inhibitors of HIV-1 ribonuclease H (RNase H), acting in the early stages of viral replication. nih.gov

Table 3: In Vitro Antiviral Activity of Quinazolinone Derivatives

| Compound/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Compounds 22, 27, 47 | Zika virus (ZIKV), Dengue virus (DENV) | Broad and potent activity with EC₅₀ values as low as 86 nM. Compound 27 showed >99.9% inhibition of ZIKV at 10 μM. | nih.gov |

| 2-Sulfanylquinazolines 26a, 26b | Tobacco Mosaic Virus | Superior activity to ribavirin with EC₅₀ values of 156.4 and 138.1 μg/ml. | nih.gov |

| 7-isopropoxy-8-(naphthalen-1-yl)quinoline (5) | HIV-1 | Inhibits HIV-1 ribonuclease H (RNase H) in the early stages of viral replication. | nih.gov |

Antioxidant Activity (In Vitro)

Derivatives of quinazolin-4(3H)-one have been investigated for their antioxidant properties through various in vitro assays. A study on new polyphenolic derivatives demonstrated notable antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with compounds 5a, 5c, and 5d showing the best results compared to ascorbic acid and Trolox. nih.gov

Another series of quinazoline-based compounds was evaluated using both DPPH and hydroxyl radical scavenging assays. Compounds 4d and 4e, which featured electron-withdrawing groups, exhibited the strongest antioxidant activity, with IC₅₀ values ranging from 17.4 to 32.6 µg/mL against the DPPH radical. indexcopernicus.com This suggests that the electronic properties of the substituents on the quinazoline (B50416) ring play a crucial role in their antioxidant capacity. indexcopernicus.com

Similarly, novel thiazolo quinazoline derivatives were screened for their ability to scavenge DPPH radicals, nitric oxide, and hydrogen peroxide. Among the synthesized compounds, 5d, 5c, and 5b were identified as the most potent antioxidants. researchgate.net Another investigation of quinazolin-4(3H)-one derivatives (compounds 1-8) also confirmed their antioxidant potential using the DPPH method. ijper.org

Table 4: In Vitro Antioxidant Activity of Quinazolinone Derivatives

| Compound/Derivative Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Polyphenolic derivatives (5a, 5c, 5d) | DPPH radical scavenging | Compounds 5a, 5c, and 5d had the best activity, comparable to ascorbic acid and Trolox. | nih.gov |

| Quinazoline derivatives (4d, 4e) | DPPH and Hydroxyl radical scavenging | Compounds 4d & 4e showed the best activity with IC₅₀ values of 17.4 to 32.6 µg/mL (DPPH). | indexcopernicus.com |

| Thiazolo quinazoline derivatives (5b, 5c, 5d) | DPPH, Nitric Oxide, H₂O₂ scavenging | Compounds 5d, 5c, and 5b were found to be the most potent antioxidants. | researchgate.net |

| Quinazolin-4(3H)-one derivatives (1-8) | DPPH radical scavenging | The study confirmed the antioxidant potential of the synthesized compounds. | ijper.org |

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The quinazoline and dihydroquinazolinone scaffolds are prominent in the development of anticancer agents. A study of quinazolinone (5a–e) and dihydroquinazolinone (10a–f) derivatives revealed potent cytotoxic activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Compound 10f, which has 4-fluoro substitutions, was the most active agent against both cell lines and demonstrated low toxicity in the normal Hek293 cell line. nih.gov

Other research highlighted two quinazolinone Schiff base derivatives that exhibited substantial inhibition of MCF-7 cells while having no cytotoxic effects on MDA-MB-231 or normal WRL-68 and MCF-10A cells. nih.gov A separate study on new polyphenolic derivatives of quinazolin-4(3H)-one showed higher cytotoxicity against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells compared to normal human fibroblast (BJ) cells. nih.gov

Further investigations have identified quinazoline derivatives with significant antitumor effects. Phenolic Schiff bases 7 and 8, incorporating a methanesulfonamide fragment, demonstrated potent antitumor action across a panel of 59 human tumor cell lines. researchgate.net Compound 8 was particularly effective, suppressing cell proliferation by an average of 50% at a concentration of 0.501 µM. researchgate.net In another study, certain quinazolin-4(3H)-one derivatives were evaluated for cytotoxicity against Ehrlich ascites carcinoma (EAC) cells, confirming their potential as anticancer agents. ijper.org

Table 5: In Vitro Antiproliferative and Cytotoxic Activity of Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Dihydroquinazolinone 10f | HCT-116 (colon), MCF-7 (breast) | Most active cytotoxic agent against both lines with low toxicity to normal cells. | nih.gov |

| Quinazolinone Schiff bases | MCF-7 (breast) | Substantial and selective inhibition of MCF-7 cells. | nih.gov |

| Polyphenolic derivatives | A549 (lung), LNCaP (prostate) | Displayed higher cytotoxicity against cancerous cells than normal cells. | nih.gov |

| Phenolic Schiff bases 7 and 8 | NCI-59 human tumor cell lines | Potent antitumor action; compound 8 suppressed proliferation by 50% at 0.501 µM. | researchgate.net |

| Quinazolin-4(3H)-one derivatives | Ehrlich ascites carcinoma (EAC) | Showed appropriate action against the tumor cell line. | ijper.org |

Mechanistic Studies of Biological Actions

Research into the mechanisms of action for this compound derivatives has identified several specific molecular targets, validating their therapeutic potential.

In the context of antifungal activity, the highly effective compound 4r was found to act by inhibiting the production of fungal ergosterol. nih.gov Molecular docking studies confirmed that its target is Sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.gov

For antiproliferative action, several targets have been identified. One study found that quinazoline derivatives induce apoptosis in breast cancer cells by causing the release of cytochrome c from mitochondria, which in turn activates caspases 9 and 3/7. nih.gov These compounds also trigger apoptosis through the extrinsic pathway involving caspase-8 and by inhibiting the nuclear translocation of NF-κB. nih.gov Other derivatives have been identified as potent kinase inhibitors. Compound 27 from one series was a significant inhibitor of PI3Kα, while compounds 7 and 8 showed substantial inhibitory effects on the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). nih.govresearchgate.net